molecular formula C19H18N2O4 B2917203 (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)acrylamide CAS No. 359797-78-7

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)acrylamide

Cat. No. B2917203
CAS RN: 359797-78-7
M. Wt: 338.363
InChI Key: NWRXOCWWJBSFMP-GXDHUFHOSA-N
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Description

The compound’s description often includes its molecular formula, molecular weight, and structural formula. For example, the molecular formula of this compound is C19H18N2O4 .

Scientific Research Applications

Synthesis and Characterization

A study by Ahmed Abu-Rayyan et al. (2022) investigated the synthesis and characterization of new acrylamide derivatives, including “(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)acrylamide,” for use as corrosion inhibitors in nitric acid solutions of copper. These compounds demonstrated effective corrosion inhibition properties through chemical and electrochemical methods, suggesting their potential application in protective coatings for metals Ahmed Abu-Rayyan et al., 2022.

Optical and Electronic Properties

Qing‐bao Song et al. (2015) synthesized structurally simple 3-aryl-2-cyano acrylamide derivatives, including “this compound,” which exhibited unique optical properties due to distinct stacking modes. These compounds showed potential for applications in optoelectronic devices due to their photoluminescent properties Qing‐bao Song et al., 2015.

Applications in Organic Synthesis

Masataka Yokoyama et al. (1985) explored the chemical reactions involving 2-cyano acrylamide derivatives for the synthesis of complex organic molecules. These reactions could be applied in the synthesis of pharmaceuticals and agrochemicals, demonstrating the versatility of acrylamide derivatives in organic synthesis Masataka Yokoyama et al., 1985.

Solar Cell Applications

Sanghoon Kim et al. (2006) focused on the molecular engineering of organic sensitizers, including acrylamide derivatives, for solar cell applications. These sensitizers, upon anchoring onto TiO2 film, showed high efficiency in converting photon energy to electrical energy, highlighting the potential of acrylamide derivatives in renewable energy technologies Sanghoon Kim et al., 2006.

properties

IUPAC Name

(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-15-9-8-13(18(11-15)25-3)10-14(12-20)19(22)21-16-6-4-5-7-17(16)24-2/h4-11H,1-3H3,(H,21,22)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRXOCWWJBSFMP-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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